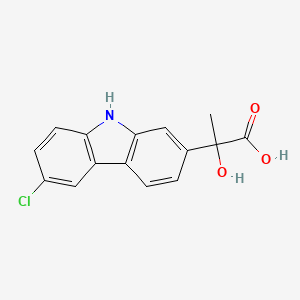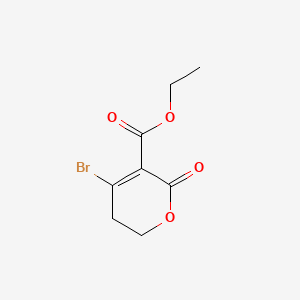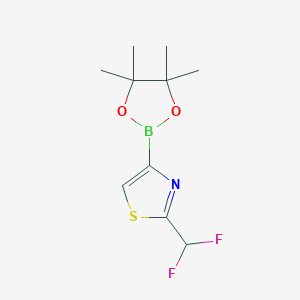
Dimethylthiambutene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride is a heterocyclic organic compound with the molecular formula C14H18ClNS2 and a molecular weight of 299.882 g/mol . It is also known by several synonyms, including Ohton hydrochloride and Dimethylthiambutene hydrochloride . This compound is characterized by the presence of two thiophene rings and a dimethylazanium group, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride typically involves the reaction of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine+HCl→4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The thiophene rings and the dimethylazanium group play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylthiambutene hydrochloride
- 3,3-Di-2-thienyl-N,N,1-trimethylallylamine hydrochloride
- 3-Buten-2-amine, N,N-dimethyl-4,4-di-2-thienyl-, hydrochloride
Uniqueness
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride is unique due to its specific structure, which includes two thiophene rings and a dimethylazanium group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5786-77-6 |
|---|---|
Molekularformel |
C14H18ClNS2 |
Molekulargewicht |
299.9 g/mol |
IUPAC-Name |
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C14H17NS2.ClH/c1-11(15(2)3)10-12(13-6-4-8-16-13)14-7-5-9-17-14;/h4-11H,1-3H3;1H |
InChI-Schlüssel |
OBFGNODOJKVYIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(C1=CC=CS1)C2=CC=CS2)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)




